
3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multiple steps starting from different precursors. For instance, one study describes the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives starting from ethyl 2-(3-trifluoromethylphenyl)acetate, achieving a moderate total yield of 51.5% . Another study reports the synthesis of 43 novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, indicating the versatility of the pyridazine ring in accommodating various substituents .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the crystal structure of a pyridazin-3(2H)-one derivative shows that the substituent rings are inclined at different angles to the central pyridazine ring, which can affect the molecule's interactions and stability .
Chemical Reactions Analysis
Pyridazine derivatives can undergo a range of chemical reactions, depending on their substituents. The fluorophenyl group, for instance, can participate in reactions that utilize its electron-withdrawing properties. The papers do not provide specific reactions for the compound , but they do discuss the synthesis and functionalization of related pyridazine derivatives, which can give insights into potential reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the presence of a fluorophenyl group can impart certain herbicidal activities, as seen in some compounds that exhibit high herbicidal activity due to the presence of an electron-withdrawing group at the para-position on the benzene ring . Additionally, the crystal structure analysis of a related compound provides insights into the potential intermolecular interactions, such as hydrogen bonding and pi-stacking, which can affect the compound's solubility, melting point, and other physical properties .
科学的研究の応用
Potential Inhibitors and Anticancer Activity
- Inhibitor Development : Research has shown that pyridine derivatives, including compounds structurally related to 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, have been evaluated for their potential as inhibitors of NAMPT (Nicotinamidephosphoribosyltransferase), demonstrating increased sensitivity to apoptosis in cell models. These findings are significant, as NAMPT plays a crucial role in cancer and metabolic disorders (Venkateshan et al., 2019).
- Anticancer Properties : Novel fluoro-substituted compounds, structurally akin to 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, have demonstrated anticancer activity against lung cancer cell lines at low concentrations. This research highlights the therapeutic potential of such compounds in treating lung cancer, offering a promising avenue for future drug development (Hammam et al., 2005).
Herbicidal Activities
- Herbicidal Applications : Investigations into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a core structural motif with 3-(4-Fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine, have identified compounds with significant bleaching and herbicidal activities. These derivatives exhibit high efficacy against dicotyledonous plants, comparable to commercial bleaching herbicides, underscoring their potential use in agricultural pest management (Xu et al., 2008).
特性
IUPAC Name |
3-(4-fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S/c17-14-5-3-13(4-6-14)15-7-8-16(20-19-15)21-11-12-2-1-9-18-10-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJACJSFKCNTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
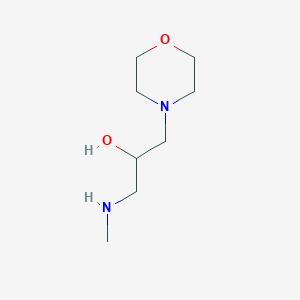
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)
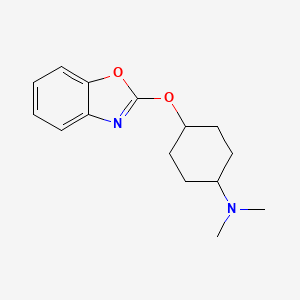
![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

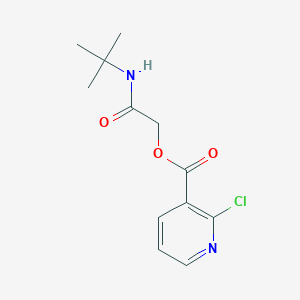
![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
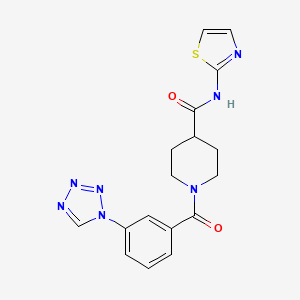
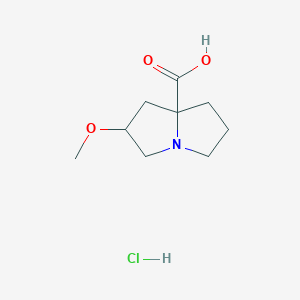
![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)